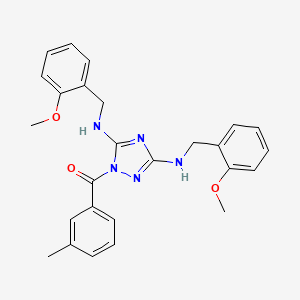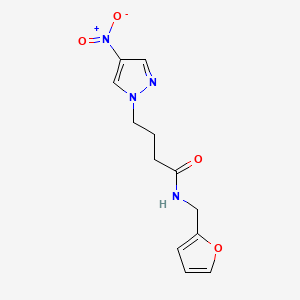
N-(2-furylmethyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
Descripción general
Descripción
N-(2-furylmethyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide, also known as Furanone-4, is a synthetic compound that has gained attention for its potential applications in scientific research. This molecule has a unique structure that makes it useful for studying the mechanisms of action of various biological processes. In
Mecanismo De Acción
N-(2-furylmethyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide works by binding to specific proteins in cells, which can affect various biological processes. For example, N-(2-furylmethyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been shown to modulate the activity of ion channels in neurons, which can affect synaptic plasticity.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been found to have various biochemical and physiological effects, depending on the specific biological process being studied. In cancer cells, N-(2-furylmethyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been shown to induce cell cycle arrest and apoptosis, which can lead to the death of cancer cells. In neurons, N-(2-furylmethyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been shown to enhance synaptic plasticity, which can improve learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-furylmethyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide in lab experiments is its high purity and stability, which makes it easy to work with. Additionally, N-(2-furylmethyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has a unique structure that can be used to study specific biological processes. However, one limitation of using N-(2-furylmethyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is its relatively high cost, which can limit its use in certain research areas.
Direcciones Futuras
There are several future directions for research involving N-(2-furylmethyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide. One area of interest is the development of new drugs that target specific biological processes, such as cancer cell growth or synaptic plasticity. Another area of interest is the use of N-(2-furylmethyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide in combination with other compounds to enhance its effects. Additionally, further studies are needed to fully understand the mechanisms of action of N-(2-furylmethyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide and its potential applications in various scientific research areas.
Conclusion:
In conclusion, N-(2-furylmethyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is a synthetic compound that has potential applications in various scientific research areas. Its unique structure and mechanism of action make it useful for studying specific biological processes, such as cancer cell growth and synaptic plasticity. While there are limitations to its use, N-(2-furylmethyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has the potential to lead to new discoveries in drug discovery and other scientific research areas.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been found to have potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, N-(2-furylmethyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been shown to have anti-tumor effects by inhibiting the growth of cancer cells. In neuroscience, N-(2-furylmethyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been used to study the mechanisms of synaptic plasticity, which is essential for learning and memory. In drug discovery, N-(2-furylmethyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been used as a lead compound for developing new drugs that target specific biological processes.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-(4-nitropyrazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c17-12(13-8-11-3-2-6-20-11)4-1-5-15-9-10(7-14-15)16(18)19/h2-3,6-7,9H,1,4-5,8H2,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRCUKYZQRGRCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



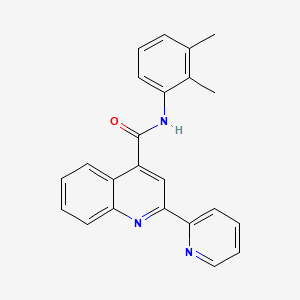
![N-[4-(benzyloxy)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3605337.png)
![N-[3-(acetylamino)phenyl]-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3605342.png)
![6-bromo-2-(3-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3605349.png)
![N-[3-(acetylamino)phenyl]-2-(4-propylphenyl)-4-quinolinecarboxamide](/img/structure/B3605360.png)
![ethyl 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3605363.png)
![8-{[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3605382.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B3605389.png)
![7-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3605396.png)
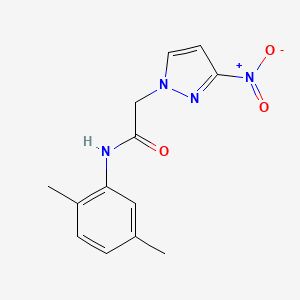
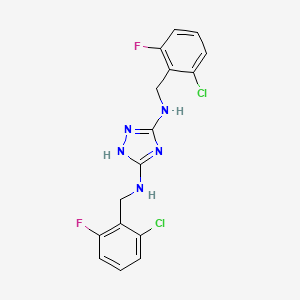
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B3605416.png)
![N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B3605441.png)
